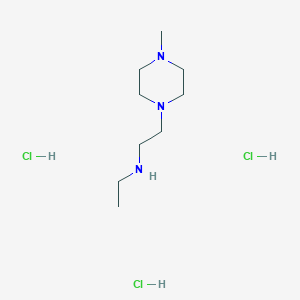
N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride is a useful research compound. Its molecular formula is C9H22ClN3 and its molecular weight is 207.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride, often referred to as a piperazine derivative, is a compound of interest due to its potential biological activities. Piperazine derivatives are known for their diverse pharmacological properties, including effects on neurotransmitter systems. This article explores the biological activity of this compound, focusing on its interactions with various receptors and its potential therapeutic applications.
Chemical Structure and Properties
The compound this compound can be structurally represented as follows:
This structure indicates the presence of a piperazine ring, which is often associated with various biological activities, particularly in neuropharmacology.
Piperazine derivatives typically exert their effects through interactions with neurotransmitter receptors. Research has shown that compounds similar to N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine can influence the dopaminergic and serotonergic systems. For instance, studies indicate that piperazine derivatives can act as agonists or antagonists at dopamine D2 and D3 receptors, which are critical in the modulation of mood and behavior .
Table 1: Binding Affinities of Similar Compounds
| Compound Name | Receptor Type | K_i (nM) | Selectivity (D2/D3) |
|---|---|---|---|
| Compound A | D2 | 57.7 | 47.7 |
| Compound B | D3 | 0.19 | 19.68 |
| N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine | D2/D3 | TBD | TBD |
Biological Activity
The biological activity of this compound has been investigated in several studies:
- Dopaminergic Activity : Preliminary studies suggest that this compound may exhibit dopaminergic activity, potentially influencing conditions like Parkinson's disease or schizophrenia by modulating D2 and D3 receptor activity .
- Serotonergic Interaction : There is evidence indicating that piperazine derivatives can also interact with serotonin receptors (5-HT), which play a significant role in mood regulation and anxiety disorders .
- Neuroprotective Effects : Some derivatives have shown antioxidant properties, suggesting a neuroprotective potential that could benefit neurodegenerative conditions .
Case Studies
Several case studies have highlighted the therapeutic potential of piperazine derivatives:
- Study on Neuroprotection : A study demonstrated that a related piperazine compound provided neuroprotective effects in animal models of Parkinson's disease by preferentially activating D3 receptors, thereby reducing oxidative stress .
- Anxiolytic Effects : Another investigation into similar compounds indicated anxiolytic effects through modulation of serotonin pathways, which could be beneficial in treating anxiety disorders .
Propiedades
Número CAS |
1609400-10-3 |
|---|---|
Fórmula molecular |
C9H22ClN3 |
Peso molecular |
207.74 g/mol |
Nombre IUPAC |
N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H21N3.ClH/c1-3-10-4-5-12-8-6-11(2)7-9-12;/h10H,3-9H2,1-2H3;1H |
Clave InChI |
PHQVEQICELQAIM-UHFFFAOYSA-N |
SMILES |
CCNCCN1CCN(CC1)C.Cl.Cl.Cl |
SMILES canónico |
CCNCCN1CCN(CC1)C.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















